molecular formula C26H22O5 B4058455 ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate

ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B4058455
M. Wt: 414.4 g/mol
InChI Key: KFUVAVPTEKAKJX-UHFFFAOYSA-N
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Description

Ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate is a useful research compound. Its molecular formula is C26H22O5 and its molecular weight is 414.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.14672380 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate is involved in the synthesis of complex organic compounds with potential antimicrobial activities. For instance, the combination of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate with ethyl α-cyano-4-chlorocinnamate resulted in compounds whose structures were confirmed by spectral data and X-ray single-crystal analysis, indicating their potential for antimicrobial applications (Radwan et al., 2020).

Luminescence and Ionochromic Properties

Further research into derivatives of this compound reveals their multifunctional ionochromic capabilities. These compounds can form colored complexes with metal cations and anions, resulting in significant changes in absorption and fluorescence properties. This property is crucial for developing optical sensors and materials for detecting metal ions and anions in various environments (Nikolaeva et al., 2020).

Catalytic and Synthetic Applications

The compound plays a critical role in catalytic processes leading to the synthesis of structurally complex and functionally rich organic molecules. For example, it is used in base-promoted cyclization reactions to access spirobenzo[b]oxepines and related precursors, showcasing the versatility of this compound in facilitating the formation of novel chemical structures with potential applications in material science and pharmaceuticals (Prakash & Samanta, 2023).

Properties

IUPAC Name

ethyl 14-benzoyl-14-ethyl-12-oxo-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-13-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-3-25(22(27)17-11-6-5-7-12-17)21-20-18-13-9-8-10-16(18)14-15-19(20)31-24(29)26(21,25)23(28)30-4-2/h5-15,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUVAVPTEKAKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)OCC)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 2
ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 3
ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 4
ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate

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